D-(-)-alpha-Phenylglycine

Catalog No.
S793929
CAS No.
875-74-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(-)-alpha-Phenylglycine

CAS Number

875-74-1

Product Name

D-(-)-alpha-Phenylglycine

IUPAC Name

(2R)-2-amino-2-phenylacetic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1

InChI Key

ZGUNAGUHMKGQNY-SSDOTTSWSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Synonyms

2-phenylglycine, 2-phenylglycine, (D)-isomer, 2-phenylglycine, (DL)-isomer, 2-phenylglycine, (L)-isomer, D-phenylglycine, L-phenylglycine, L-Phg amino acid

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N

D-PhGly is a white to off-white crystalline powder []. It exists in two stereoisomeric forms: D- and L- []. This specific analysis focuses on the D-enantiomer, denoted by the (-) sign, indicating its left-handed rotation of plane-polarized light. D-PhGly is naturally occurring but can also be synthesized [].

Significance:

D-PhGly serves as a valuable chiral building block in organic synthesis []. It is a crucial intermediate for various pharmaceuticals, including antibiotics like ampicillin, cephalexin, and cephradine, and the antiviral drug velpatasvir [].


Molecular Structure Analysis

D-PhGly possesses a central carbon atom bonded to an amino group (NH2), a hydrogen atom (H), a carboxylic acid group (COOH), and a phenyl group (C6H5) []. The key feature lies in the chirality, where the spatial arrangement of these groups differs between D- and L- forms. The D-enantiomer has the amino group and the hydrogen atom on the right side of the central carbon when viewed down the C-COOH bond [].


Chemical Reactions Analysis

Several reactions involving D-PhGly are relevant in scientific research:

  • Synthesis: D-PhGly can be synthesized from various starting materials. A common method involves the asymmetric Strecker reaction using benzaldehyde, ammonia, and hydrogen cyanide [].
C6H5CHO + NH3 + HCN -> D-PhGly ( + other products)
  • Derivatization

    D-PhGly can be derivatized to form various functional groups useful in organic synthesis. For instance, it can be reacted with acetic anhydride to form N-acetylated D-PhGly [].

  • Peptide Synthesis

    Though not a standard proteinogenic amino acid, D-PhGly can be incorporated into peptides for specific purposes like improving stability or targeting them to specific receptors [].


Physical And Chemical Properties Analysis

  • Melting point: 224-226 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in water and hot ethanol, slightly soluble in cold ethanol []
  • pKa (carboxylic acid group): ~2.3 (estimated) []

Asymmetry and Chirality Studies

D-PhGly is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: D-enantiomer and L-enantiomer. D-PhGly specifically refers to the D-enantiomer. Studying D-PhGly allows researchers to investigate the role of chirality in various biological processes. Chiral recognition plays a crucial role in drug development, as some drugs can have vastly different effects depending on their enantiomeric form . D-PhGly serves as a model compound to understand how enzymes and receptors interact with specific enantiomers.

Peptide Synthesis and Assembly

D-PhGly can be incorporated into peptides, which are short chains of amino acids. The presence of D-PhGly introduces unique structural features to the peptide. Researchers utilize D-PhGly to study protein folding, stability, and interactions with other molecules. Additionally, D-PhGly-containing peptides can exhibit specific biological activities, making them potential candidates for drug development .

Development of Artificial Sweeteners

D-PhGly has a sweet taste, but not as intense as some artificial sweeteners. Researchers are exploring the potential of D-PhGly derivatives as sweeteners with fewer side effects compared to existing options. The advantage of D-PhGly lies in its natural origin and potentially lower calorie content .

XLogP3

-1.7

UNII

GF5LYS471N

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

875-74-1

Wikipedia

D-phenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15

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